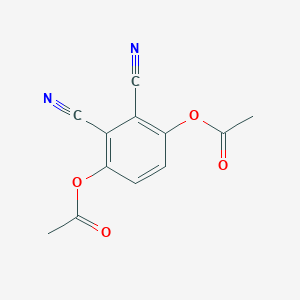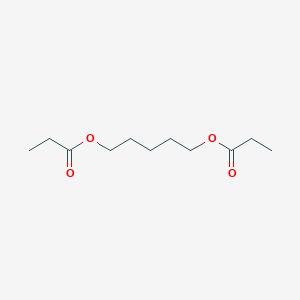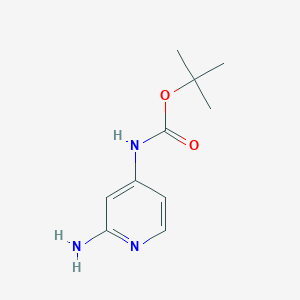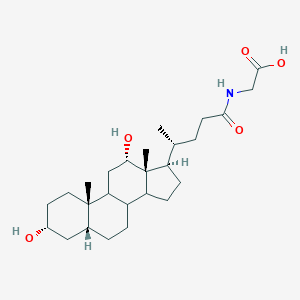
Glycodeoxycholic acid
Overview
Description
Glycodeoxycholic Acid (GDCA) is a bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue and choleretic . GDCA is a glycine-conjugated form of the secondary bile acid deoxycholic acid .
Molecular Structure Analysis
The molecular formula of Glycodeoxycholic acid is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glycodeoxycholic acid include a density of 1.2±0.1 g/cm3, boiling point of 655.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±4.5 mmHg at 25°C, enthalpy of vaporization of 110.5±6.0 kJ/mol, flash point of 350.3±30.1 °C, index of refraction of 1.546, molar refractivity of 122.5±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 0, ACD/LogP: 3.53, ACD/LogD (pH 5.5): 0.16, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 2.80, ACD/LogD (pH 7.4): -1.22, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 1.00, Polar Surface Area: 107 Å2, Polarizability: 48.6±0.5 10-24 cm3, Surface Tension: 48.3±3.0 dyne/cm, Molar Volume: 386.8±3.0 cm3 .
Scientific Research Applications
1. Role in Acute Pancreatitis
Glycodeoxycholic acid (GDCA) has been used in experimental studies to induce acute pancreatitis in animal models. This application is significant for understanding the progression and potential treatments of the condition. Studies have used GDCA to create a controlled setting for pancreatitis in macaques, providing insights into the disease's mechanisms and therapeutic responses in a model closer to humans than rodents (Fauzi et al., 2022).
2. Influence on Hepatic Functions
Research has explored how GDCA affects hepatic functions. For instance, it was shown that GDCA administration in rabbits impacts the regulation of hepatic cholesterol and bile acid synthesis differently in males and females, indicating a sexual difference in liver function regulation (Xu et al., 1993). Furthermore, GDCA's role in altering membrane fluidity and lipid superoxides in hepatocytes provides insights into hepatocyte injury mechanisms, indicating its potential use in studying liver diseases (Huang, Kang, & Tu, 1999).
3. Interaction with Other Compounds
GDCA's interaction with other compounds, such as Tauroursodeoxycholic acid, has been studied to understand hepatocyte protection mechanisms. It was found that Tauroursodeoxycholic acid can protect rat hepatocytes from bile acid-induced apoptosis, suggesting a complex interplay between different bile acids in liver health (Schoemaker et al., 2004).
4. Use in Food Supplements
GDCA has been examined in the context of food supplements, particularly in combination with probiotics. Studies have investigated the survival of specific probiotic strains when challenged with GDCA, revealing the interactions between gut microbiota and bile acids (De Boever, Wouters, & Verstraete, 2001).
5. Protonation Studies
Research on the protonation of GDCA has provided insights into its chemical properties and potential applications in different pH environments. This can be pivotal for understanding its behavior in various biological systems (Bottari & Festa, 1999).
Safety And Hazards
Future Directions
A future therapeutic approach for diseases like Polycystic ovary syndrome (PCOS) may involve the human administration of IL-22 and bile acid glycodeoxycholic acid . Current evidence has shown the involvement of the gut microbiome in PCOS, seen how humanized mice receiving a fecal transplant from women with PCOS develop ovarian dysfunction, immune changes and insulin resistance and how it is capable of disrupting the secondary bile acid biosynthesis .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULKSPCQVQLCU-BUXLTGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycodeoxycholic acid | |
CAS RN |
360-65-6, 16409-34-0 | |
| Record name | Glycodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]aminoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycodesoxycholic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS124M0828 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



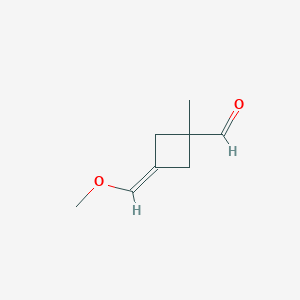
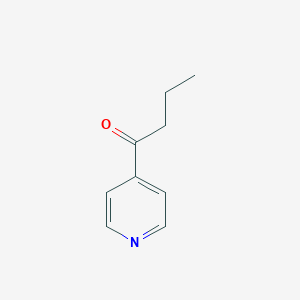
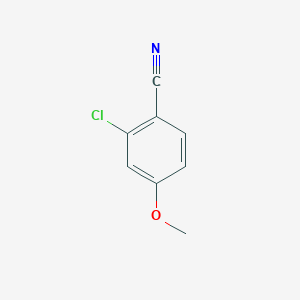
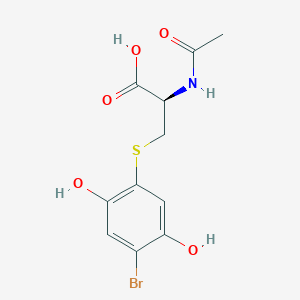
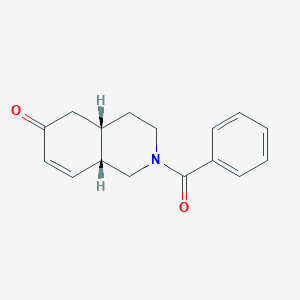
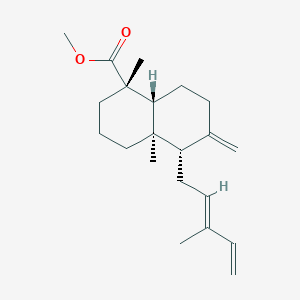
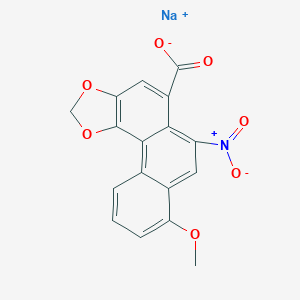


![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
